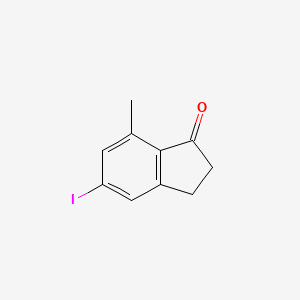

5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Description

Overview of the Indanone Scaffold as a Privileged Structure in Organic and Medicinal Chemistry

The indanone core is recognized as a "privileged structure" in the realms of organic and medicinal chemistry. openochem.orgacs.org This term, first introduced in 1988, describes molecular frameworks that can bind to multiple biological targets with high affinity. openochem.org The versatility of privileged structures like the indanone scaffold provides a significant advantage in drug discovery, offering a robust starting point for the design of new drugs and increasing the efficiency of screening libraries. openochem.orgnih.gov

Indanone and its derivatives have demonstrated a wide range of pharmacological properties. nih.govbeilstein-journals.org A notable example is the successful development of Donepezil (B133215), an indanone-derived drug used for the treatment of Alzheimer's disease. nih.gov This success has spurred considerable scientific interest in the indanone moiety. nih.gov These compounds have shown potential in modulating the activity of enzymes associated with neurodegenerative disorders, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). nih.gov Furthermore, various indanone derivatives have been investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial activities. beilstein-journals.orgrsc.orgresearchgate.net

The chemical stability and the ease with which the indanone scaffold can be functionalized make it an attractive template for creating diverse compound libraries. openochem.org Its rigid, bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group, provides a well-defined three-dimensional shape that can interact specifically with biological targets. rsc.orgdntb.gov.ua

The Distinctive Position of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: Structural Features and Research Rationale

5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a specific derivative of the indanone family that possesses unique structural characteristics. The presence of an iodine atom at the 5-position and a methyl group at the 7-position on the aromatic ring significantly influences its electronic properties and steric profile.

The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. This feature can enhance the binding affinity and selectivity of the molecule for its biological target. The methyl group, on the other hand, can modulate the lipophilicity and metabolic stability of the compound.

The rationale for focusing research on this particular analogue stems from the desire to systematically explore how substitutions on the indanone scaffold affect its biological activity. By introducing specific functional groups at defined positions, researchers can probe the structure-activity relationships (SAR) of indanone derivatives. rsc.orgnih.gov This systematic approach allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. The investigation of compounds like 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one contributes to a deeper understanding of the chemical space around the indanone scaffold and aids in the rational design of new and more effective drug candidates.

Scope and Academic Research Focus of the Investigation into 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one and Related Analogues

The academic and research focus on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one and its analogues is primarily centered on their synthesis and potential applications in medicinal chemistry. Researchers are actively developing efficient synthetic routes to access these molecules and are evaluating their biological activities across various disease models. beilstein-journals.org

A significant area of investigation is their potential as anticancer agents. nih.gov Studies on related indanone derivatives have shown that they can inhibit the proliferation of cancer cells. nih.gov The specific substitution pattern of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one makes it a compelling candidate for further evaluation in this context.

Furthermore, given the established role of indanones in neurodegenerative diseases, research is also directed towards understanding how the iodo and methyl substitutions might influence the compound's ability to interact with neurological targets. nih.gov This includes in silico studies, such as molecular docking, to predict binding affinities and modes of interaction with relevant enzymes. researchgate.net

The overarching goal of this research is to build a comprehensive understanding of the structure-property relationships of substituted indanones. This knowledge is crucial for the design of future analogues with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of novel therapeutics based on the versatile indanone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

5-iodo-7-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |

InChI Key |

FZQFEDXQHZETQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CC2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 5 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Established Synthetic Routes for the Dihydro-1H-inden-1-one Core Structure

The construction of the 2,3-dihydro-1H-inden-1-one (indanone) skeleton is a cornerstone of synthesizing a wide array of derivatives. Several reliable methods have been established for this purpose, with intramolecular Friedel-Crafts reactions being the most prominent.

Intramolecular Friedel-Crafts Acylation and Cyclization Approaches to Indanones

The intramolecular Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of 1-indanones. beilstein-journals.orgnih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. The choice of starting material and catalyst can significantly influence the reaction's efficiency and yield.

Commonly, 3-arylpropionic acids are converted to their corresponding acyl chlorides using reagents like thionyl chloride, which are then cyclized in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov This two-step process is often high-yielding. Alternatively, direct cyclization of 3-arylpropionic acids can be achieved using strong acids like polyphosphoric acid (PPA) or under high-temperature conditions, though these methods can sometimes be harsh. nih.gov

Modern advancements have introduced milder and more efficient catalysts. For instance, niobium pentachloride (NbCl₅) has been shown to effectively catalyze the one-pot synthesis of indanones from bifunctional electrophiles and aromatic rings under mild conditions. researchgate.net Metal triflates, such as scandium triflate (Sc(OTf)₃) and dysprosium triflate (Dy(OTf)₃), are also effective catalysts, particularly for the cyclization of derivatives of Meldrum's acid. beilstein-journals.orgnih.gov The use of non-conventional energy sources like microwaves and ultrasound has also been explored to promote these reactions, often leading to shorter reaction times and improved yields, aligning with the principles of green chemistry. nih.gov

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid Derivatives

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Arylpropionic acid | Polyphosphoric acid (PPA) | High temperature | 1-Indanone (B140024) | Variable | nih.gov |

| 3-Arylpropionyl chloride | Aluminum chloride (AlCl₃) | Anhydrous solvent | 1-Indanone | High | beilstein-journals.orgnih.gov |

| 3-Arylpropionic acid derivative | Thionyl chloride, then AlCl₃ | Stepwise | 1-Indanone | High | beilstein-journals.orgnih.gov |

| Bifunctional electrophile & aromatic ring | Niobium pentachloride (NbCl₅) | Mild conditions | 1-Indanone | Good | researchgate.net |

| Meldrum's acid derivative | Metal triflates (e.g., Sc(OTf)₃) | - | 1-Indanone derivative | Good | beilstein-journals.orgnih.gov |

| 3-Arylpropionic acid | Microwave/Ultrasound | Green solvents | 1-Indanone | Improved | nih.gov |

Other Cyclization and Annulation Strategies in Indanone Synthesis

Beyond the traditional Friedel-Crafts approach, several other cyclization and annulation strategies have been developed for the synthesis of the indanone core. These methods offer alternative pathways that can accommodate a wider range of substrates and functional groups.

The Nazarov cyclization is a key method that involves the 4π-electrocyclization of a divinyl ketone to a cyclopentenone. beilstein-journals.orgacs.orgresearchgate.netacs.org In the context of indanone synthesis, this typically involves the acid-catalyzed cyclization of an aryl vinyl ketone derivative. beilstein-journals.orgnih.gov Lewis acids such as copper(II) triflate (Cu(OTf)₂) are often employed to promote this transformation under milder conditions than traditional Brønsted acids. beilstein-journals.org This method is particularly useful for synthesizing highly substituted indanones. acs.orgacs.org

Diels-Alder reactions provide another powerful tool for constructing the indanone framework. beilstein-journals.orgnih.govnih.gov This [4+2] cycloaddition can be employed to build the six-membered ring of the indanone system. For instance, a dienophile such as a substituted cyclopentenone can react with a suitable diene, followed by subsequent transformations to yield the final indanone structure. beilstein-journals.orgnih.govacs.org

Transition-metal-catalyzed annulations have emerged as a versatile and efficient approach to indanone synthesis. rsc.orgsigmaaldrich.comorganic-chemistry.org Palladium-catalyzed reactions, in particular, have been extensively studied. For example, the intramolecular Heck reaction of an appropriately substituted alkene can lead to the formation of the five-membered ring of the indanone. acs.org These catalytic methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

Table 2: Alternative Cyclization and Annulation Strategies for Indanone Synthesis

| Method | Key Intermediate/Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Nazarov Cyclization | Aryl vinyl ketone | Lewis acid (e.g., Cu(OTf)₂) or Brønsted acid | Substituted 1-Indanone | beilstein-journals.orgacs.orgresearchgate.netacs.orgnih.gov |

| Diels-Alder Reaction | Substituted cyclopentenone and diene | Thermal or Lewis acid catalysis | Dihydrobenz[f]indenone derivative | beilstein-journals.orgnih.govnih.govacs.org |

| Intramolecular Heck Reaction | Substituted alkene with aryl halide | Palladium catalyst and base | Substituted 1-Indanone | acs.org |

Advanced Techniques for Introducing Halogen (Iodo) and Methyl Substituents

Once the indanone core is established, the next critical step in the synthesis of 5-iodo-7-methyl-2,3-dihydro-1H-inden-1-one is the regioselective introduction of the iodo and methyl groups.

Regioselective Iodination Methods for the Indanone Ring System

The introduction of an iodine atom at a specific position on the indanone ring requires careful control of the reaction conditions and reagents. Direct iodination of the aromatic ring of indanone can be challenging due to the potential for multiple iodination products. However, regioselective methods have been developed.

One effective strategy involves the use of a directing group to guide the iodination to the desired position. For instance, the synthesis of 7-iodo-1-indanone can be achieved from 7-amino-2,3-dihydro-1H-inden-1-one via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite (B80452) in the presence of an acid, followed by treatment with potassium iodide to introduce the iodine atom specifically at the 7-position.

For the introduction of iodine at the 5-position, direct C-H iodination methods are being explored. While not specific to indanones, research on the regioselective iodination of other aromatic systems, such as indoles, using reagents like N-iodosuccinimide (NIS) in the presence of a catalyst or under specific solvent conditions, provides a basis for developing similar methods for indanones. rsc.orgresearchgate.netrsc.org The electronic nature of the indanone ring, with the deactivating effect of the carbonyl group, will influence the regioselectivity of such direct iodination reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Indanones (e.g., Suzuki-Miyaura coupling for 5-substituted indanones)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to introduce substituents onto aromatic rings. The Suzuki-Miyaura coupling is particularly valuable for synthesizing 5-substituted indanones. youtube.comwikipedia.orgsioc-journal.cnorganic-chemistry.org This reaction typically involves the coupling of a 5-halo-indanone (e.g., 5-bromo- or 5-iodo-indanone) with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide variety of substituents at the 5-position with high efficiency and functional group tolerance.

Other palladium-catalyzed cross-coupling reactions can also be employed. The Heck reaction can be used to introduce alkenyl groups, acs.orgnih.govwikipedia.orgorganic-chemistry.orgchim.it while the Sonogashira coupling is effective for introducing alkynyl groups. wikipedia.orgsioc-journal.cnorganic-chemistry.orgresearchgate.netlibretexts.org The Buchwald-Hartwig amination provides a route to N-arylated indanones by coupling an amine with a halo-indanone. youtube.comwikipedia.orgnih.govorganic-chemistry.orglibretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Indanones

| Reaction | Coupling Partners | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Halo-indanone and Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) and base | 5-Aryl/Alkyl-indanone | youtube.comwikipedia.org |

| Heck Reaction | 5-Halo-indanone and Alkene | Pd catalyst and base | 5-Alkenyl-indanone | acs.orgnih.govwikipedia.orgorganic-chemistry.orgchim.it |

| Sonogashira Coupling | 5-Halo-indanone and Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, and base | 5-Alkynyl-indanone | wikipedia.orgsioc-journal.cnorganic-chemistry.orgresearchgate.netlibretexts.org |

| Buchwald-Hartwig Amination | 5-Halo-indanone and Amine | Pd catalyst and base | 5-Amino-indanone | youtube.comwikipedia.orgnih.govorganic-chemistry.orglibretexts.org |

Specific Synthetic Pathways for 7-Methyl-substituted Indanones

The synthesis of 7-methyl-substituted indanones can be achieved through several routes, often starting from a commercially available substituted benzene (B151609) derivative. A common approach is the Friedel-Crafts acylation of m-xylene (B151644). acs.orgyoutube.comkhanacademy.orgyoutube.comorganic-chemistry.orgpressbooks.pub The reaction of m-xylene with a suitable acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, leads to the formation of 3-(2,4-dimethylphenyl)propionic acid, which can then be cyclized to form 4,6-dimethyl-1-indanone. To obtain the 7-methyl isomer, one would need to start with a different precursor or employ a strategy that allows for regioselective functionalization.

A more direct route to 7-methyl-1-indanone (B1582745) involves the cyclization of 3-(m-tolyl)propionic acid. This precursor can be synthesized through various methods, and its subsequent intramolecular Friedel-Crafts acylation will yield a mixture of 5-methyl- and 7-methyl-1-indanone. The regioselectivity of this cyclization can be influenced by the reaction conditions and the choice of catalyst. d-nb.inforug.nl Separation of the resulting isomers is then necessary to isolate the desired 7-methyl-1-indanone.

Non-Conventional Synthetic Methodologies Applied to Indanone Derivatives (e.g., Microwave-Assisted and High-Intensity Ultrasound Approaches)

Traditional methods for the synthesis of indanone derivatives often require long reaction times and harsh conditions. In contrast, non-conventional energy sources like microwave irradiation and high-intensity ultrasound have emerged as powerful tools to drive chemical reactions more efficiently. nih.govnih.gov These techniques offer several advantages, including dramatic reductions in reaction time, increased product yields, and often enhanced purity of the final products. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. wikipedia.org This technology has been successfully applied to the synthesis of various indanone derivatives. For instance, the one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides can be achieved in good yields via a tandem Friedel-Crafts acylation and Nazarov cyclization under microwave irradiation. nih.govacs.org This method provides a significant rate enhancement compared to conventional heating. acs.org The use of microwaves has been shown to be beneficial in preparing diverse indeno-fused heterocycles and spiro-molecular systems starting from precursors like indane-1,3-dione. nih.gov

High-Intensity Ultrasound Approaches: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. Ultrasound has been effectively used in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, leading to shorter reaction times and improved yields compared to conventional methods. nih.govnih.gov This approach aligns with the principles of green chemistry by improving energy efficiency. nih.gov The use of ultrasound has been shown to improve cyclization reactions, such as the synthesis of 2-benzylidenebenzofuran-3(2H)-ones, a related structural class, by reducing reaction times at lower temperatures. youtube.com

The table below summarizes the key advantages of these non-conventional methods in the context of synthesizing indanone derivatives.

| Feature | Microwave-Assisted Synthesis | High-Intensity Ultrasound Synthesis |

| Primary Advantage | Rapid, uniform heating | Localized high energy via cavitation |

| Reaction Time | Significantly reduced (minutes vs. hours) organic-chemistry.org | Significantly reduced nih.gov |

| Product Yields | Often higher than conventional methods organic-chemistry.org | Generally improved nih.govnih.gov |

| Energy Efficiency | High nih.gov | Improved sustainability nih.gov |

| Applicability | Friedel-Crafts reactions, cyclizations nih.govacs.org | Claisen-Schmidt condensation, cyclizations nih.govyoutube.com |

Derivatization and Functionalization Strategies for the 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Scaffold

The 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one scaffold possesses two primary sites for chemical modification: the ketone group and the carbon-iodine bond on the aromatic ring. The iodine atom, in particular, serves as a versatile functional handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides is typically higher than that of corresponding bromides or chlorides, making the iodo-indanone an excellent substrate for such transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: The substitution of the iodine atom allows for the introduction of a diverse range of functional groups onto the indanone core. Key strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds and can be applied to introduce new aryl or vinyl substituents at the 5-position of the indanone ring. nih.gov The reaction typically requires a palladium catalyst, a base, and is known for its tolerance of a wide variety of functional groups. organic-chemistry.org

Sonogashira Coupling: This method forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction would enable the introduction of alkynyl moieties onto the 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one scaffold, creating valuable intermediates for further synthesis. researchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orglibretexts.org The reaction is stereospecific and tolerates a broad range of functional groups on the alkene partner. youtube.com This would allow for the introduction of various vinyl groups at the 5-position.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. nih.govwikipedia.org It is a go-to method for synthesizing aryl amines and would allow for the direct introduction of various amino groups to the indanone core, a common feature in many biologically active molecules. youtube.comorganic-chemistry.org

The table below outlines these key derivatization strategies for the 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents | Resulting Structure |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd catalyst, Base | 5-Aryl/Vinyl-7-methyl-indanone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-7-methyl-indanone |

| Heck Reaction | Alkene (CH₂=CHR) | C-C (sp²-sp²) | Pd catalyst, Base | 5-Vinyl-7-methyl-indanone |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Base, Ligand | 5-Amino-7-methyl-indanone |

Beyond cross-coupling, the ketone functionality can undergo a range of classical transformations, such as reduction to the corresponding alcohol (indanol), oxidation reactions, or conversion to an oxime, providing further avenues for derivatization. These functionalization strategies highlight the utility of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Structure Activity Relationship Sar Studies of 5 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the indanone ring system are paramount in defining the biological and pharmacological profiles of its derivatives.

Influence of Halogen (Iodo) Position and Nature on Target Interaction

The presence of a halogen, specifically iodine, at the 7-position of the 5-methyl-2,3-dihydro-1H-inden-1-one core is believed to significantly enhance biological activity. This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability and receptor binding affinity. In broader studies of halogenated compounds, the position and nature of the halogen atom are critical. For instance, in borondifluoride complexes of 2'-hydroxychalcones, halogen substitution directly influences the crystalline packing and solid-state emission properties, highlighting the role of halogens in modulating intermolecular interactions. rsc.org

Research on related heterocyclic structures, such as 5-Bromo-7-iodo-1H-indole, has shown that halogen substitutions at specific positions can significantly increase antiproliferative activities against various cancer cell lines. The interplay between different halogens can also be significant. For example, substituting iodine with fluorine might improve metabolic stability due to the smaller atomic size of fluorine, whereas the greater polarizability of iodine could enhance π-stacking interactions, a key factor in drug-target binding. Theoretical studies on halogen exchange reactions suggest that halogen-mediated interactions are a driving force in the initial stages of these reactions, influencing the reaction pathway. rsc.org The introduction of a halogen can create a "halogen bond," a non-covalent interaction that can be crucial for molecular recognition at a biological target.

The following table summarizes the influence of halogen substitutions on the properties of related compounds.

| Compound Class | Halogen Type & Position | Observed Effect on Activity/Properties | Reference |

| Indole (B1671886) Derivatives | Bromine at C5, Iodine at C7 | Significantly increased antiproliferative activity. | |

| Chalcone-BF2 Complexes | Various (F, Cl, Br, I) | Influences crystalline packing and solid-state emission. | rsc.org |

| 7-Iodo-5-methyl-indenone | Iodine at C7 | Believed to enhance biological activity via increased lipophilicity and receptor binding. |

Role of Methyl Group Substitution on Pharmacological Efficacy

The methyl group, such as the one at the 7-position in the parent compound, plays a crucial role in modulating the physicochemical and biological properties of drug molecules. juniperpublishers.com The introduction of a methyl group can affect potency, selectivity, and metabolic stability. juniperpublishers.com This is often referred to as the "magic methyl" effect when it leads to a profound increase in biological activity.

Energetic studies on methyl-substituted indanones have shown that the presence of a methyl group has a stabilizing effect on the molecule. mdpi.com Specifically, the addition of a methyl group to the indanone core results in a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.com This energetic contribution is largely independent of its position on the cyclic system, indicating a consistent stabilizing effect. mdpi.com In drug design, a methyl group can influence the conformation of the molecule, locking it into a more bioactive shape to fit a target's binding site. It can also block sites of metabolic attack, thereby increasing the drug's half-life. juniperpublishers.com

Stereochemical Considerations and Enantioselective Synthesis in Modulating Bioactivity of Indanone Derivatives

Many biologically active indanone derivatives are chiral, and their enantiomers often exhibit different pharmacological activities. The stereochemistry of substituents on the indanone ring can significantly impact interactions with chiral biological targets like enzymes and receptors. Therefore, the enantioselective synthesis of indanones is of great importance in developing potent and selective therapeutic agents. nih.gov

Several methods have been developed for the asymmetric synthesis of indanones. For instance, the isomerization of racemic α-arylpropargyl alcohols in the presence of a rhodium catalyst and a chiral bisphosphine ligand can produce β-chiral 1-indanones with high enantioselectivity. nih.gov Another approach involves the stereoselective, catalytic tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone (B140024) derivatives. nih.gov Furthermore, practical syntheses of enantioenriched indane derivatives with quaternary stereocenters have been achieved through sequential enantioselective reduction of indanone derivatives followed by diastereospecific C-H functionalization. nih.gov

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of indanone derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations provide valuable insights into how these molecules interact with their biological targets. researchgate.netnih.govmanipal.edu

QSAR studies on indanone derivatives as acetylcholinesterase (AChE) inhibitors have successfully developed models with high predictive capability. researchgate.netnih.gov These models have identified key physicochemical properties, such as the lowest unoccupied molecular orbital (LUMO) energy, molecular diameter, and Gibbs free energy, as being significant contributors to the inhibitory activity. researchgate.net Molecular docking studies have been used to explore the binding modes of indanone derivatives within the active sites of enzymes like AChE and Cereblon (CRBN), an E3 ubiquitin ligase component. nih.govmanipal.edu For AChE inhibitors, docking has revealed that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance binding affinity. nih.gov Similarly, computational investigations of indanone derivatives as CRBN inhibitors identified molecules with better binding affinity than the known ligand thalidomide. manipal.edu

The following table presents data from a representative QSAR study on indanone derivatives as AChE inhibitors.

| Descriptor | Contribution to QSAR Model | Implication for Activity | Reference |

| Gibbs Free Energy (G) | Positive Coefficient | Lower free energy is favorable for activity. | researchgate.net |

| LUMO Energy | Not specified in abstract | Relates to electron-accepting ability. | researchgate.net |

| Diameter | Not specified in abstract | Relates to molecular size and fit in the binding pocket. | researchgate.net |

Lead Optimization Strategies Derived from SAR Principles

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.combiosolveit.de The SAR data gathered for indanone derivatives provides a rational basis for these modifications.

For instance, if SAR studies indicate that a bulky, hydrophobic group at a specific position enhances activity, medicinal chemists can synthesize a series of analogs with different hydrophobic substituents at that position to find the optimal group. biosolveit.de The discovery of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors started from fragment-based virtual screening, and a co-crystal structure of an inhibitor complexed with the target protein provided a solid structural basis for further optimization, leading to a highly potent compound. nih.gov This highlights a common lead optimization cycle: design, synthesize, and test. danaher.com

Strategies derived from SAR principles for indanone derivatives might include:

Halogen Substitution: Systematically replacing the iodo group with other halogens (F, Cl, Br) to fine-tune lipophilicity, metabolic stability, and target interactions.

Methyl Group Analogs: Replacing the methyl group with other small alkyl groups or functional groups to probe the steric and electronic requirements of the binding pocket.

Stereochemical Control: Enantioselective synthesis to isolate the more active enantiomer, thereby increasing potency and potentially reducing off-target effects. nih.govnih.gov

Computational Guidance: Using molecular modeling to predict the effects of structural modifications before undertaking synthetic efforts, thus streamlining the optimization process. nih.govmanipal.edu

Through these iterative cycles of design and testing informed by SAR, the initial promise of a lead compound like 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one can be developed into a viable drug candidate.

Pharmacological and Biological Investigations of 5 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One and Bioactive Analogues

Enzyme Inhibition Studies of Indanone Derivatives

The inherent structural features of the indanone core, characterized by a fused benzene (B151609) ring and a cyclopentanone (B42830) ring, make it a versatile template for designing enzyme inhibitors. The introduction of various substituents allows for the fine-tuning of their biological activity, leading to the development of potent and selective inhibitors for a range of enzymes.

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response, a cellular stress response pathway. nih.govscilit.com Dysregulation of PERK signaling has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. While direct inhibitory studies on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one against PERK are not extensively documented, research on structurally related indole (B1671886) derivatives has yielded potent PERK inhibitors.

One such notable example is GSK2606414, a first-in-class, potent, and selective PERK inhibitor. nih.gov This compound, which features an indole core structurally similar to the indanone framework, demonstrates significant inhibitory activity against PERK. The discovery of GSK2606414 was a result of screening and lead optimization, highlighting the potential of indole and by extension, indanone-based scaffolds in targeting protein kinases. nih.gov Acute inhibition of PERK using small molecule inhibitors like GSK2656157 has been shown to be a potential therapeutic strategy in conditions like spinal cord injury by protecting oligodendrocytes. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Notes |

|---|---|---|---|

| GSK2606414 | PERK | Potent and selective inhibitor | An orally available, first-in-class inhibitor. nih.gov |

| GSK2656157 | PERK | Effective in vivo | Shown to reduce endoplasmic reticulum stress response and improve recovery in spinal cord injury models. nih.gov |

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov The indanone scaffold has been successfully incorporated into molecules that exhibit significant topoisomerase inhibitory activity. Specifically, derivatives of 1-indanone (B140024) have been used to synthesize fused- and spiro frameworks that show potent biological effects. nih.gov

For instance, a series of 2,4-diphenylindeno[1,2-b]pyridinols, synthesized through a multicomponent reaction involving 1-indanones, displayed potent antiproliferative activity and selective inhibition of topoisomerase IIα. nih.gov Furthermore, indenoisoquinoline derivatives, which are synthesized from indanone precursors, are known potent topoisomerase I inhibitors. nih.gov These findings underscore the importance of the indanone moiety as a key structural element in the design of novel topoisomerase inhibitors for cancer therapy. johnshopkins.edu

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2,4-Diphenylindeno[1,2-b]pyridinols | Topoisomerase IIα | Compounds with chlorophenyl and phenol (B47542) moieties showed potent and selective inhibition. nih.gov |

| Indenoisoquinolines | Topoisomerase I | These derivatives are potent inhibitors with significant cytotoxic activity against cancer cell lines. nih.gov |

| Indenoindolone derivatives | Topoisomerase II | Showed potent and specific inhibition of human DNA TopoIIα. johnshopkins.edu |

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov The indanone scaffold is a key feature of donepezil (B133215), a well-known AChE inhibitor. mdpi.com Inspired by this, numerous indanone derivatives have been designed, synthesized, and evaluated for their AChE inhibitory potential. acs.orgnih.gov

A study on novel indanone derivatives revealed compounds with exceptionally potent AChE inhibitory activity. For example, a compound with a piperidine (B6355638) group linked to the indanone core by a two-carbon spacer exhibited an IC₅₀ value of 0.0018 μM for AChE, making it 14-fold more potent than donepezil. nih.gov Another series of indanone derivatives, designed based on the structures of donepezil and ebselen (B1671040) analogs, also showed significant AChE inhibitory potencies, with IC₅₀ values as low as 0.12 μM. nih.gov Furthermore, indanone-based Mannich bases have demonstrated potent inhibition of AChE, with a reported Kᵢ value of 0.9820 ± 0.402 nM for one of the derivatives, which is significantly more potent than the reference drug Tacrine. nih.gov

| Compound Series | Most Potent Compound (Example) | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Piperidine-linked indanones | Compound 6a | IC₅₀ = 0.0018 μM (AChE) | nih.gov |

| Donepezil-ebselen inspired indanones | Compound 5c | IC₅₀ = 0.12 μM (AChE) | nih.gov |

| Indanone-based Mannich bases | Compound 9 | Kᵢ = 0.9820 ± 0.402 nM (AChE) | nih.gov |

| Donepezil-inspired multitargeting indanones | Compound 4b | IC₅₀ = 0.78 μM (AChE) | acs.org |

Phosphodiesterase type 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. nih.gov Inhibition of PDE4 has emerged as a promising therapeutic approach for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govnih.gov While direct evidence of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a PDE4 inhibitor is limited, the exploration of various heterocyclic scaffolds has led to the discovery of potent PDE4 inhibitors.

For instance, rational design has led to the development of naphthyridinone-based PDE4 inhibitors with subnanomolar enzymatic potencies. nih.gov Although not directly indanone-based, these findings highlight the potential for discovering novel PDE4 inhibitors through the exploration of diverse chemical scaffolds. The repurposing of human PDE4 inhibitors for other diseases is also an active area of research. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. frontiersin.orgresearchgate.net

Recent studies have explored the potential of indanone-based compounds as carbonic anhydrase inhibitors. A series of indanone-based Mannich bases were synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Several of these compounds demonstrated significant inhibitory activity, with some being more potent than the standard reference compound, acetazolamide. nih.gov For example, one derivative showed a Kᵢ value of 46.828 ± 11.32 nM against hCA I, while another exhibited a Kᵢ of 24.683 ± 6.216 nM against hCA II. nih.gov

| Compound | Target Enzyme | Inhibitory Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound 9 | hCA I | 46.828 ± 11.32 nM | nih.gov |

| Compound 11 | hCA II | 24.683 ± 6.216 nM | nih.gov |

| Acetazolamide (Reference) | hCA I | 183.390 ± 19.71 nM | nih.gov |

| Acetazolamide (Reference) | hCA II | 104.60 ± 27.60 nM | nih.gov |

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras family of small GTPases. Inhibition of Icmt is being investigated as a potential anti-cancer strategy. nih.gov While there is no direct data on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, research on indole-based small molecules, which are structurally related to indanones, has identified potent Icmt inhibitors.

Cysmethynil, an indole-based compound, is a well-characterized Icmt inhibitor that acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate. nih.gov It exhibits time-dependent inhibition, forming an initial reversible complex with the enzyme followed by a conformational change to a tighter complex. google.com The structure-activity relationship studies of indole compounds have revealed that the hydrophobicity of the substituent on the indole nitrogen is crucial for this time-dependent inhibition. nih.gov These findings suggest that the indanone scaffold could also be a promising template for the development of novel Icmt inhibitors.

| Compound | Target Enzyme | Inhibitory Constant (Kᵢ) | Mechanism of Action |

|---|---|---|---|

| Cysmethynil | Icmt | Kᵢ = 2.39 μM (initial complex), Kᵢ* = 0.11 μM (final complex) | Competitive with isoprenylated cysteine substrate, non-competitive with AdoMet. google.com |

Receptor Modulation and Neurotransmitter System Interactions

The modulation of serotonin (B10506) and dopamine (B1211576) receptors is a cornerstone of treatment for numerous central nervous system (CNS) disorders. Research into indanone derivatives has revealed their potential to interact with these critical neurotransmitter systems.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT7R)

Investigations into analogues of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one have highlighted their significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in the regulation of mood, anxiety, and cognitive processes. nih.govnih.gov

A notable analogue, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one , has demonstrated high affinity for both the 5-HT1A and 5-HT7 receptors. nih.gov This dual-target activity is of considerable interest as ligands that modulate both these receptors may offer novel therapeutic approaches for various CNS conditions. nih.gov Specifically, this compound exhibits sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov Functionally, it acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile that suggests potential as an antidepressant agent. nih.gov

Another related indanone derivative, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one , also shows high affinity for both receptors, with a Ki of 1.73 ± 0.55 nM at the 5-HT1A receptor and 2.20 ± 0.33 nM at the 5-HT7 receptor for one of its enantiomers. researchgate.net The exploration of such analogues has been driven by the therapeutic potential of dual 5-HT1A and 5-HT7 receptor ligands in treating cognitive and anxiety-related impairments. nih.govresearchgate.net

The affinity of these indanone analogues for serotonin receptors is a key area of research, with the goal of developing compounds with specific and potent activity.

Table 1: Binding Affinities (Ki) of Indanone Analogues at Serotonin Receptors

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |

|---|---|---|

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 nih.gov | 8.4 nih.gov |

Dopamine Receptor Agonism/Antagonism

The dopaminergic system is another critical target for neuropsychiatric drug development. Studies on indanone analogues have also assessed their interaction with dopamine receptors.

The aforementioned indanone-pyridinylpiperazine series generally displays poor affinity for the D2 dopamine receptor. nih.gov However, they exhibit varying binding affinities for the D3 receptor and moderate affinity for the D4 receptor, with Ki values typically ranging between 10 nM and 100 nM. nih.gov The lead compound, SYA16263, from which some of these analogues were derived, possesses antipsychotic-like properties attributed to its ability to recruit β-arrestin to the D2 receptor. nih.gov

This modulation of multiple receptor systems, including both serotonergic and dopaminergic pathways, is a characteristic feature of many atypical antipsychotic drugs, which owe their efficacy and tolerability profiles to this multi-target engagement. nih.gov

Investigations into Discoidin Domain Receptor 1 (DDR1) Inhibition

While direct studies on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a Discoidin Domain Receptor 1 (DDR1) inhibitor are not available, research into other indene-based structures has shown promise in this area. DDR1 is a receptor tyrosine kinase that has been implicated in various diseases, including cancer.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed and synthesized as selective DDR1 inhibitors. nih.gov One of the lead compounds from this series demonstrated a binding affinity (Kd) of 5.9 nM for DDR1 and inhibited its kinase activity with an IC50 value of 14.9 nM. nih.gov This compound was shown to effectively suppress collagen-induced DDR1 signaling. nih.gov This highlights the potential of the broader indene (B144670) scaffold to generate potent and selective inhibitors of this receptor.

Anti-inflammatory Potential and Mechanisms of Action

There is a growing interest in the anti-inflammatory properties of various chemical entities. While the anti-inflammatory potential of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has not been directly reported, the general mechanisms of inflammation involving pro-inflammatory mediators and signaling pathways provide a framework for potential investigation.

Modulation of Pro-inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory response. nih.gov Their overproduction is associated with a variety of inflammatory diseases. While no direct evidence links 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one to the modulation of these cytokines, research on other novel compounds has demonstrated the viability of targeting these mediators. For instance, certain synthetic compounds have been shown to inhibit the release of TNF-α and IL-6, suggesting that this is a plausible mechanism of anti-inflammatory action for new chemical entities.

Signaling Pathway Interventions (e.g., NF-κB/MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of inflammation. nih.gov They control the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Inhibition of the NF-κB and MAPK pathways is a key strategy in the development of anti-inflammatory drugs. Rutaecarpine derivatives, for example, have been shown to alleviate inflammation by inhibiting these signaling pathways. nih.gov Although direct studies on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one are lacking, its structural features suggest that investigation into its effects on the NF-κB and MAPK pathways could be a valuable avenue for future research into its potential anti-inflammatory properties.

Antimicrobial Activities of Indanone Derivatives

The core structure of indanone has served as a versatile template for the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating that modifications to the indanone ring system can yield compounds with significant efficacy against a range of pathogenic bacteria and fungi. beilstein-journals.org

Indanone derivatives have shown considerable promise as antibacterial agents. Studies on indanone acetic acid derivatives, for instance, have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. rjptonline.org In one study, a series of N-substituted acetamide (B32628) derivatives of indanone acetic acid were screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). The results indicated that specific substitutions significantly influence antibacterial potency, with a para-fluorophenyl substituted derivative (5f) showing marked efficacy against all tested strains. rjptonline.org

Another study focusing on isoxazole-fused 1-indanones identified derivatives (64k and 64l) with high antibacterial activity against E. coli and B. subtilis. beilstein-journals.org Furthermore, a broad screening of forty-eight aurone (B1235358) and indanone derivatives revealed that many compounds could strongly inhibit the growth of Gram-positive bacteria, including S. aureus. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for some of these compounds were found to be as low as 15.625 μM and 62.5 μM, respectively. nih.gov

While much research has focused on common bacterial strains, the threat of antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) has prompted investigation into novel chemical scaffolds. nih.govteknolabjournal.com Although direct studies on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one against MRSA are not extensively documented in the available literature, the demonstrated efficacy of its analogues against S. aureus suggests a potential avenue for future research in tackling resistant strains. rjptonline.orgnih.gov The development of indole-based derivatives, a related heterocyclic structure, has shown potential against MRSA, indicating that similar modifications to the indanone core could yield potent anti-MRSA agents. nih.govnih.gov

Table 1: Antibacterial Activity of Indanone Acetic Acid Derivatives (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi |

| 5a (Aniline) | 14 | 12 | 13 | 12 |

| 5b (o-toluidine) | 16 | 13 | 14 | 13 |

| 5c (2-chloroaniline) | 17 | 15 | 16 | 14 |

| 5d (o-anisidine) | 15 | 14 | 14 | 13 |

| 5e (3-chloroaniline) | 18 | 16 | 17 | 15 |

| 5f (p-fluoroaniline) | 20 | 18 | 19 | 17 |

| Streptomycin | 22 | 20 | 23 | 21 |

| Ampicillin | 24 | 22 | 25 | 23 |

| Data sourced from a study on substituted indanone derivatives. rjptonline.org |

In addition to antibacterial effects, indanone derivatives have been investigated for their antifungal properties. Research has shown that these compounds can be effective against various fungal pathogens, including those of clinical relevance such as Candida albicans and Aspergillus niger. rjptonline.org

In a study evaluating indanone acetic acid derivatives, an ortho-methoxyphenyl substituted compound (5d) demonstrated superior antifungal activity compared to other analogues in the series when tested against C. albicans and A. niger. rjptonline.org Similarly, a separate investigation into isoxazole-fused 1-indanones reported that derivatives 64h and 64j possessed the most potent antifungal activity against Aspergillus niger and Penicillium notatum. beilstein-journals.org These findings underscore the potential of the indanone scaffold in the development of new antifungal agents. The structural versatility of the indanone ring allows for modifications that can enhance potency and broaden the spectrum of activity against pathogenic fungi.

Table 2: Antifungal Activity of Indanone Acetic Acid Derivatives (Zone of Inhibition in mm)

| Compound | Candida albicans | Aspergillus niger |

| 5a (Aniline) | 12 | 13 |

| 5b (o-toluidine) | 13 | 14 |

| 5c (2-chloroaniline) | 14 | 15 |

| 5d (o-anisidine) | 17 | 18 |

| 5e (3-chloroaniline) | 15 | 16 |

| 5f (p-fluoroaniline) | 16 | 17 |

| Ketoconazole | 21 | 22 |

| Data sourced from a study on substituted indanone derivatives. rjptonline.org |

Other Investigated Biological Activities

Antiviral Applications

The investigation of indenone analogues and related heterocyclic compounds has revealed promising antiviral properties. The substitution pattern on the core structure is crucial for activity. For example, various 5-substituted 2'-deoxycytidines, including the 5-iodo analogue, have demonstrated selective inhibitory effects against the replication of Herpes Simplex Virus (HSV). nih.gov Notably, (E)-5-(2-halogenovinyl) derivatives of 2'-deoxycytidine (B1670253) were identified as particularly potent and selective inhibitors of HSV-1. nih.gov

This line of inquiry extends to other structurally related compounds. A series of novel isatin (B1672199) derivatives, which share a core bicyclic structure, were synthesized and evaluated as broad-spectrum antiviral agents against influenza virus (H1N1), HSV-1, and coxsackievirus B3 (COX-B3). mdpi.com Several of these compounds exhibited high potency, with IC₅₀ values in the low nanomolar range. mdpi.com Similarly, another study focused on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones found that certain derivatives were effective against a range of viruses, including HSV-1, HSV-2, and Coxsackie B4 virus. researchgate.net These findings underscore the potential of developing compounds based on an indanone or similar heterocyclic scaffold as effective antiviral therapeutics.

Table 1: Antiviral Activity of Selected Bioactive Analogues

| Compound Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 5-Substituted 2'-Deoxycytidines | Herpes Simplex Virus (HSV-1, HSV-2) | (E)-5-(2-iodovinyl)-dCyd was a potent and selective inhibitor of HSV-1. | nih.gov |

| Isatin Derivatives | H1N1, HSV-1, COX-B3 | Displayed high antiviral activity with IC₅₀ values as low as 0.0022 µM. | mdpi.com |

Analgesic and Antipyretic Properties

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles has led to the investigation of various heterocyclic compounds for analgesic (pain-relieving) and antipyretic (fever-reducing) activities. While data on 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one itself is limited, research on analogous structures provides insight into this potential therapeutic area.

A study on a novel, non-acidic pyrazolopyrimidine derivative, AA-2379, demonstrated potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov Its analgesic effects were confirmed in mouse models, with a notable ID₅₀ value of 10.1 mg/kg in the phenylquinone-induced writhing test. nih.gov The compound also showed antipyretic activity in febrile rats and rabbits. nih.gov

Further research into other classes of compounds has identified similar properties. A library of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides was synthesized, and some derivatives exhibited significant antinociceptive (analgesic) properties in a mouse model of neuropathic pain. nih.gov Additionally, studies on synthetic indole derivatives have aimed to identify compounds with combined anti-inflammatory, analgesic, and antipyretic effects. nih.gov These investigations highlight that the structural motifs found in indenone analogues are present in various compounds being explored for pain and fever management.

Table 2: Analgesic Activity of Selected Bioactive Analogues

| Compound/Class | Animal Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| AA-2379 (Pyrazolopyrimidine derivative) | Mouse Phenylquinone-induced Writhing | ID₅₀ | 10.1 mg/kg, p.o. | nih.gov |

| AA-2379 (Pyrazolopyrimidine derivative) | Dog Urate Arthritis | Inhibition | Effective at 12.5 mg/kg, p.o. | nih.gov |

Anticonvulsant Activity

The development of new antiepileptic drugs is an active field of research, with many studies focusing on heterocyclic compounds. Analogues of 2,3-dihydro-1H-inden-1-one have been explored for their potential to control seizures.

One study described the synthesis and anticonvulsant activity of 7-(substituted-phenyl)-6,7-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones. nih.gov Many of these compounds showed potent activity in the maximal electroshock (MES) test, a standard screening model for anticonvulsants. The most promising compound in this series exhibited an ED₅₀ value of 19.7 mg/kg in the MES test and demonstrated a broad spectrum of activity against seizures induced by various chemical agents, suggesting multiple mechanisms of action, including potential modulation of voltage-gated ion channels and GABAergic systems. nih.gov

In another investigation, a series of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and their non-imide analogues were tested. nih.gov The most active compound provided more potent protection in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models than the established anticonvulsant valproic acid. nih.gov Analysis suggested its mechanism may involve influencing neuronal sodium and calcium channels. nih.gov These studies indicate that the structural class to which 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one belongs is a promising scaffold for the design of novel anticonvulsant agents.

Table 3: Anticonvulsant Activity of Selected Bioactive Analogues

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Triazolo[1,5-a]pyrimidin-5(4H)-ones | Maximal Electroshock (MES) Test (Mice) | Most promising compound had an ED₅₀ of 19.7 mg/kg. | nih.gov |

| Triazolo[1,5-a]pyrimidin-5(4H)-ones | Chemically-induced Seizure Tests (Mice) | Showed broad-spectrum activity against various convulsants. | nih.gov |

Future Research Trajectories and Methodological Innovations for 5 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One Research

Development of Novel Indanone Analogues for Enhanced Bioactivity and Selectivity

The functionalization of the 1-indanone (B140024) core is a primary strategy for discovering compounds with enhanced biological activity and target selectivity. beilstein-journals.org The presence of the iodo and methyl groups on the 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one backbone offers multiple vectors for chemical modification. Research efforts are increasingly focused on synthesizing novel analogues by leveraging a variety of synthetic methodologies.

Key synthetic strategies include:

Palladium-catalyzed Cross-Coupling Reactions: The iodine atom at the 5-position is particularly amenable to reactions like the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups. This has been demonstrated in the synthesis of 5-aryl-1-indanone derivatives from 5-bromo-1-indanone (B130187), a similar halogenated precursor. researchgate.net

Aldol Condensation: The methylene (B1212753) group at the 2-position can react with various benzaldehydes to form arylidene indanone (AI) scaffolds. rsc.orgrsc.org These "cyclic chalcone" analogues have been explored for a range of biological activities, including the inhibition of cholinesterases and tubulin polymerization. rsc.orgrsc.org

Annulation and Spirocyclization: Advanced strategies that build additional rings onto the indanone framework are being developed to create complex fused and spirocyclic systems. rsc.org These methods, which can involve base-mediated reactions with alkynes or metal-catalyzed cyclizations, generate structurally unique molecules with novel three-dimensional shapes, potentially leading to new biological functions. rsc.org

Hybridization: A promising approach involves creating hybrid molecules that combine the indanone scaffold with other known pharmacophores. For instance, chalcone-indanone hybrids have been synthesized and shown to possess antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govacs.org

These synthetic explorations have yielded a wide range of indanone derivatives with diverse biological activities, underscoring the scaffold's versatility. nih.gov

| Indanone Analogue Class | Synthetic Method Example | Observed/Potential Biological Activity | Reference |

|---|---|---|---|

| Arylidene Indanones (AIs) | Aldol condensation of 1-indanone with benzaldehydes | Cholinesterase inhibition, anticancer (tubulin depolymerization), antimalarial | rsc.orgrsc.org |

| Chalcone-Indanone Hybrids | Aldehyde-ketone condensation and etherification | Antiviral (anti-TMV) | nih.govacs.org |

| 5-Aryl Indanones | Suzuki-Miyaura coupling of 5-bromo-1-indanone with boronic acids | Scaffolds for anticancer and anti-Alzheimer's drug development | researchgate.net |

| Spiroisoxazoline Indanones | 1,3-dipolar cycloaddition | Anti-inflammatory (selective COX-2 inhibition), anticancer | nih.gov |

| Fused Polycyclic Indanones | Metal-catalyzed annulation reactions | Cytotoxic, antiplasmodial | rsc.orgresearchgate.net |

Integration of High-Throughput Screening and Virtual Screening in Drug Discovery

To efficiently sift through the vast chemical space made accessible by modern synthetic chemistry, the integration of high-throughput screening (HTS) and virtual screening (VS) is indispensable. These technologies offer a synergistic approach to rapidly identify promising lead compounds from large libraries of indanone analogues. csmres.co.uk

Virtual Screening (VS) has become a cornerstone of early-stage drug discovery, enabling the computational evaluation of millions of compounds before their synthesis. nih.gov There are two primary approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of a biological target. nih.gov Molecular docking simulations are used to predict how well indanone derivatives fit into the target's binding site and to estimate binding affinity. This approach has been used to investigate indanone derivatives as inhibitors of targets like cereblon. manipal.edunih.gov

Ligand-Based Virtual Screening (LBVS): When a target's 3D structure is unknown, LBVS uses the properties of known active compounds (ligands) to identify new molecules with similar characteristics that are likely to be active. nih.gov

VS serves as a powerful filtering tool, reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving significant time and resources. csmres.co.uk

High-Throughput Screening (HTS) involves the automated testing of large numbers of physical compounds against a specific biological target. HTS assays are essential for validating the hits identified through virtual screening and for discovering novel active compounds from diverse chemical libraries. For instance, the development of an HTS assay for identifying inhibitors of the kinases TBK1 and IKKε involved screening over 6,000 compounds, demonstrating the power of this technique to find novel inhibitors. nih.gov Similar HTS protocols can be adapted to screen libraries of 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one derivatives against a wide range of targets, including enzymes and receptors relevant to cancer, neurodegenerative disorders, and infectious diseases. nih.govrjptonline.org

The iterative cycle of using VS to prioritize candidates for HTS, followed by using the HTS results to refine the computational models, creates a highly efficient engine for drug discovery. csmres.co.uk

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Characterization of Novel Indanone Structures

The unambiguous characterization of newly synthesized indanone analogues is critical to establishing structure-activity relationships (SAR). A combination of advanced spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of these compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure of novel indanones. researchgate.nettandfonline.com Detailed analysis of chemical shifts, coupling constants, and peak integrations allows for the precise mapping of protons and carbons within the molecule. For example, studies on newly synthesized 5-substituted indanones and other derivatives have reported detailed ¹H NMR assignments for the aromatic and methylene protons, confirming the success of the synthetic transformations. researchgate.netnih.govacs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the characteristic carbonyl (C=O) stretch of the indanone core. rjptonline.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of synthesized compounds and for purifying them. Reverse-phase HPLC methods have been developed for the analysis of indanone derivatives, such as 5,6-dimethoxy-1-indanone. sielc.com These methods can be scaled up for preparative separation to isolate pure compounds for biological testing. sielc.com

Flash Chromatography: This technique is often used for the initial purification of reaction mixtures on a larger scale. youtube.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and for the initial development of solvent systems for purification. youtube.com

Together, these techniques provide the rigorous analytical data necessary to ensure that biological activities are attributed to a well-characterized chemical structure.

| Technique | Application in Indanone Research | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation of new analogues | Confirmation of molecular framework, position of substituents | researchgate.nettandfonline.com |

| HPLC | Purity assessment and preparative purification | Purity percentage, isolation of pure compounds | sielc.com |

| Mass Spectrometry | Molecular weight determination | Confirmation of elemental formula | rjptonline.org |

| Flash Chromatography | Large-scale purification | Isolation of products from crude reaction mixtures | youtube.com |

| DFT Calculations | Theoretical structural analysis | Optimized molecular geometry, electronic properties (HOMO-LUMO) | tandfonline.comresearchgate.net |

Elucidation of Precise Molecular Targets and Detailed Mechanisms of Action for Observed Biological Activities

A critical trajectory for future research is to move beyond identifying that a compound is active and toward understanding precisely how and where it acts in a biological system. The indanone scaffold has been linked to a variety of molecular targets, and elucidating these interactions is key to developing safer and more effective drugs.

Prominent molecular targets for indanone derivatives include:

Enzymes in Neurodegeneration: The indanone scaffold is famously found in donepezil (B133215), an inhibitor of acetylcholinesterase (AChE) used to treat Alzheimer's disease. nih.govnih.govmdpi.com Future research will continue to explore novel indanone analogues as inhibitors of AChE and also monoamine oxidases (MAO-A and MAO-B), which are key targets in Parkinson's and Alzheimer's diseases. rsc.orgnih.gov

Kinases and Cell Signaling Proteins: Indanone derivatives have been investigated as inhibitors of various proteins involved in cell signaling. This includes kinases like TBK1/IKKε, which are involved in inflammation and oncogenesis, and topoisomerase I, a target for cancer therapy. nih.govacs.org Computational studies have also pointed to cereblon, a component of the E3 ubiquitin ligase complex, as a potential target. manipal.edunih.gov

Inflammatory Enzymes: Selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation. Novel indanone derivatives, such as spiroisoxazolines, have been designed as selective COX-2 inhibitors. nih.gov

Structural Proteins: Some arylidene indanones have been shown to act as tubulin depolymerizing agents, a mechanism relevant to their anticancer activity. rsc.orgrsc.org

Understanding the mechanism of action involves investigating downstream cellular events. For example, an anti-inflammatory indanone analogue was found to suppress the TLR4/JNK/NF-κB signaling pathway. researchgate.net In another study, an anticancer indanone derivative was shown to induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.gov Future work will employ techniques such as proteomics, transcriptomics, and cell-based pathway analysis to build a comprehensive picture of how these compounds exert their biological effects.

Strategic Approaches to Rational Drug Design and Optimization Based on Indanone Scaffolds

Rational drug design leverages structural and mechanistic insights to guide the synthesis of more potent and selective molecules. For the indanone scaffold, this involves a multi-faceted strategy that combines computational modeling with synthetic chemistry and biological testing.

Key strategic approaches include:

Structure-Activity Relationship (SAR) Studies: SAR studies systematically explore how modifying different parts of the indanone molecule affects its biological activity. rsc.org For 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, this would involve synthesizing series of analogues with different substituents at the 5- and 7-positions, as well as modifications at the 2-position, to determine which chemical features are critical for activity at a given target. acs.orgnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a molecular target is known, SBDD uses computational docking to design molecules that fit optimally into the binding site. nih.gov This allows for the rational introduction of functional groups that can form specific hydrogen bonds or hydrophobic interactions to enhance binding affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the indanone core or its substituents with other chemical groups that have similar physical or chemical properties but may improve pharmacological attributes like metabolic stability or bioavailability.

Multi-Target Drug Design: For complex diseases like Alzheimer's, designing a single molecule that can interact with multiple targets (e.g., AChE and MAO-B) is a promising strategy. nih.govnih.gov The indanone scaffold is an excellent starting point for designing such multi-functional agents. nih.govacs.org

ADMET Profiling: Early in the design process, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govals-journal.com This helps to prioritize molecules that are not only potent but also have a higher likelihood of becoming successful drugs.

By strategically combining these approaches, researchers can move beyond serendipitous discovery toward the deliberate design and optimization of indanone-based compounds, transforming promising scaffolds like 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one into next-generation therapeutics.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for iodination steps to avoid iodine vapor exposure.

- Waste Disposal : Segregate halogenated waste and consult institutional EH&S protocols .

What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the iodo substituent?

Advanced Research Question

Catalyst Screening : Test Pd(PPh), Pd(OAc)/XPhos.

Conditions :

- Base: KCO or CsCO in THF/HO (3:1).

- Temperature: 80–100°C under argon.

Monitoring : Use GC-MS or F NMR (if fluorinated partners are used).

How do steric and electronic effects influence reactivity in nucleophilic substitutions?

Advanced Research Question

- Steric Effects : The methyl group at C-7 hinders approach to C-5 iodine.

- Electronic Effects : Iodine’s electronegativity increases susceptibility to SNAr reactions.

Experimental Design :

Kinetic Studies : Compare reaction rates with non-methylated analogs.

DFT Analysis : Calculate activation energies for substitution pathways .

What spectroscopic techniques best characterize tautomeric equilibria in solution?

Advanced Research Question

Variable-Temperature NMR : Monitor keto-enol shifts in DMSO- (25–80°C).

IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and enol (O-H, ~3200 cm) stretches.

UV-Vis : Detect conjugation changes (e.g., λmax shifts in polar solvents).

How can researchers design derivatives to enhance biological or catalytic activity?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., NO) at C-4 to modulate electronic density.

- Replace iodine with triflate for improved leaving-group ability.

Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.